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molecular formula C11H13N3O B8533874 1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole CAS No. 1257327-83-5

1-(cyclopropylmethyl)-5-methoxy-1H-benzotriazole

Cat. No. B8533874
M. Wt: 203.24 g/mol
InChI Key: KYNAPVCJDILVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975286B2

Procedure details

N1-(Cyclopropylmethyl)-4-methoxybenzene-1,2-diamine (8-2, 10.8 g, 56.2 mmol) was dissolved in ethanol (80 mL) and treated with methanesulfonic acid (3.65 ml, 56.2 mmol) followed by isoamyl nitrite (7.56 ml, 56.2 mmol). The mixture was stirred for 15 minutes, diluted with ethyl acetate (1500 mL) and washed with saturated bicarbonate solution (500 mL×2). The organic extracts were concentrated in vacuo. The residue was purified by silica gel gradient chromatography (5-50% ethyl acetate in heptanes), providing the titled compound 8-3 as a tan solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
7.56 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][NH:5][C:6]2[C:7]([NH2:14])=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=2)[CH2:3][CH2:2]1.CS(O)(=O)=O.[N:20](OCCC(C)C)=O>C(O)C.C(OCC)(=O)C>[CH:1]1([CH2:4][N:5]2[C:6]3[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:7]=3[N:14]=[N:20]2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(CC1)CNC=1C(=CC(=CC1)OC)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.65 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
7.56 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated bicarbonate solution (500 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel gradient chromatography (5-50% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CN1N=NC2=C1C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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